Cas no 944086-67-3 (tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride)
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
- (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.2]OCTANE HYDROCHLORIDE
- (1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride
- tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
- AKOS016009156
- LWGQWSDLRMTPCC-OZZZDHQUSA-N
- (S,S)-2,5-diaza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester hydrochloride
- SCHEMBL3747457
- CS-0183447
- tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
- (1S,4S)-tert-Butyl2,5-diazabicyclo[2.2.2]octane-2-carboxylatehydrochloride
- 944086-67-3
- DB-214387
- (1S,4s)-tert-butyl2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
- DB-353249
-
- MDL: MFCD05663674
- Inchi: 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m0./s1
- InChI Key: LWGQWSDLRMTPCC-OZZZDHQUSA-N
- SMILES: Cl.O(C(C)(C)C)C(N1C[C@@H]2CC[C@H]1CN2)=O
Computed Properties
- Exact Mass: 248.12900
- Monoisotopic Mass: 248.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 2.42640
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-1g |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-5g |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 5g |
59346.01CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-500mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-250mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 250mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-100mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 100mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0430S-50mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 97% | 50mg |
1797.85CNY | 2021-05-07 | |
| Chemenu | CM202692-1g |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 95% | 1g |
$1599 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1130930-100mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 95% | 100mg |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130930-250mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 95% | 250mg |
$890 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130930-500mg |
(1S,4S)-2-Boc-2,5-diazabicyclo(2.2.2)octane hydrochloride |
944086-67-3 | 95% | 500mg |
$1450 | 2024-07-28 |
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Suppliers
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride: A Comprehensive Overview
The compound with CAS No. 944086-67-3, known as tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and stereochemistry, which play a pivotal role in its biological activity and potential applications in drug development.
The tert-butyl group attached to the bicyclic framework serves as a bulky substituent, which can influence the compound's physical properties and interactions with biological systems. The hydrochloride salt form indicates that this compound exists in its protonated form, which is often preferred for stability and solubility in aqueous environments. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic profiles and bioavailability.
One of the most intriguing aspects of this compound is its bicyclic structure, specifically the diazabicyclo[2.2.2]octane framework. This structure is reminiscent of certain natural products and has been extensively studied for its potential to act as a scaffold in drug design. The stereochemistry at the 1S,4S positions is critical, as it determines the spatial arrangement of substituents and can significantly impact the compound's interactions with target proteins or enzymes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of ring-closing metathesis and stereoselective methodologies. These techniques not only ensure high yields but also allow for precise control over the stereochemistry, which is essential for maintaining the desired biological activity.
In terms of applications, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride has shown promise in various therapeutic areas. For instance, studies have demonstrated its potential as a modulator of ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, its ability to act as a template for more complex molecular architectures makes it a valuable tool in medicinal chemistry.
The carboxylate group present in this compound adds another layer of functionality, enabling it to participate in hydrogen bonding interactions or serve as a site for further chemical modifications. This versatility has led researchers to explore its use as a building block in the construction of larger molecular frameworks with enhanced bioactivity.
From an analytical standpoint, the characterization of this compound has been achieved through a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided insights into its molecular structure and purity, ensuring that it meets rigorous quality standards for use in research and development settings.
Looking ahead, ongoing research into tert-butyl (1S,4S)-diazabicyclo[2.2.2]octane derivatives continues to uncover new avenues for their application in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to further enhance our understanding of this compound's potential and pave the way for novel therapeutic interventions.
In summary, tert-butyl (1S,4S)-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride stands out as a compelling example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its unique combination of stereochemistry, bicyclic architecture, and functional groups positions it as a key player in contemporary chemical research and development.
944086-67-3 (tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride) Related Products
- 1203301-84-1(tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride)
- 1217463-36-9((R)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride)
- 858671-91-7(tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate)
- 1179359-55-7(1-Boc-2-Butylpiperazine hydrochloride)
- 1217482-46-6(tert-butyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride)
- 174823-32-6((1S,4S)-2-Boc-2,5-diazabicyclo[2.2.2]octane Hydrochloride)
- 1187927-08-7(tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride)
- 1217449-00-7((R)-1-Boc-2-propylpiperazine Hydrochloride)
- 1217448-65-1(tert-butyl (3S)-3-propylpiperazine-1-carboxylate;hydrochloride)
- 1217468-71-7((R)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride)